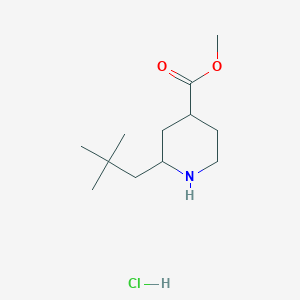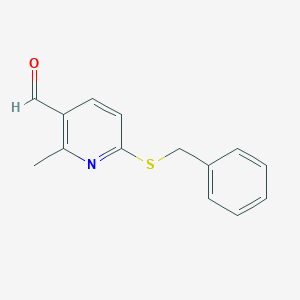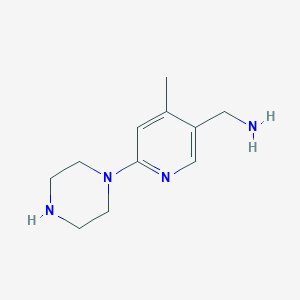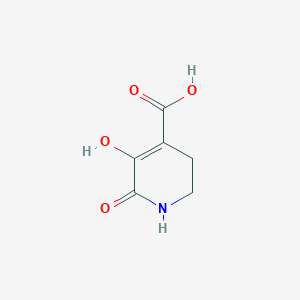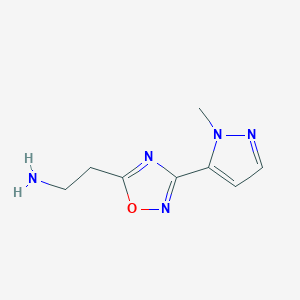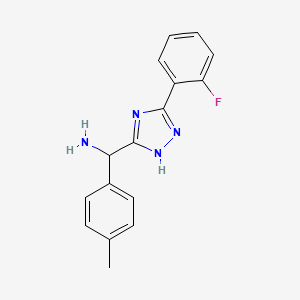![molecular formula C12H10N6O2 B11790276 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a triazolopyrimidine core with a pyrazole carboxylic acid moiety, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: This step involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation.
Cyclopropyl Substitution: The cyclopropyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the triazolopyrimidine intermediate.
Formation of the Pyrazole Carboxylic Acid Moiety: The final step involves the cyclization of the intermediate with a suitable pyrazole precursor under acidic or basic conditions to form the pyrazole carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors and optimizing reaction conditions to achieve higher yields and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles to introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups introduced at specific positions.
Scientific Research Applications
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly in the inhibition of specific kinases and signaling pathways involved in cancer cell proliferation.
Pharmaceutical Chemistry: It is explored as a potential drug candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and molecular docking to understand its interactions with biological targets.
Material Sciences: It finds applications in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It modulates signaling pathways such as the ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid: This compound shares a similar triazolopyrimidine core but differs in the substituent at the pyrazole ring.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones: These compounds have a similar triazolopyrimidine structure but lack the pyrazole carboxylic acid moiety.
Uniqueness
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of a triazolopyrimidine core with a pyrazole carboxylic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C12H10N6O2 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10N6O2/c19-11(20)8-3-4-17(16-8)10-5-9(7-1-2-7)15-12-13-6-14-18(10)12/h3-7H,1-2H2,(H,19,20) |
InChI Key |
BGRPNRIUNZIPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=NC=NN3C(=C2)N4C=CC(=N4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)

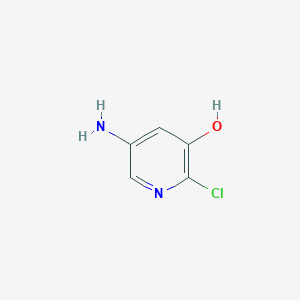

![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)
